molecular formula C26H17ClN2OS2 B304562 [12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone

[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone

Cat. No.: B304562
M. Wt: 473 g/mol
InChI Key: YFYXXIMEMKQKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with dithieno rings and substituted with amino, chlorophenyl, and phenylmethanone groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylOne common synthetic route involves the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile forms the desired product . The reaction conditions often include the use of copper salts as catalysts and organic solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, electrophiles, organic solvents, catalysts such as copper or palladium salts.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its therapeutic potential in treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, its interaction with inflammatory pathways can reduce inflammation and provide therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-ylmethanone lies in its fused dithieno-quinoline core and the presence of multiple functional groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H17ClN2OS2

Molecular Weight

473 g/mol

IUPAC Name

[12-amino-10-(4-chlorophenyl)-5,14-dithia-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),3,9,11(15),12-hexaen-13-yl]-phenylmethanone

InChI

InChI=1S/C26H17ClN2OS2/c27-16-8-6-14(7-9-16)20-18-10-11-19-17(12-13-31-19)23(18)29-26-21(20)22(28)25(32-26)24(30)15-4-2-1-3-5-15/h1-9,12-13H,10-11,28H2

InChI Key

YFYXXIMEMKQKBA-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CS2)C3=C1C(=C4C(=C(SC4=N3)C(=O)C5=CC=CC=C5)N)C6=CC=C(C=C6)Cl

Canonical SMILES

C1CC2=C(C=CS2)C3=NC4=C(C(=C31)C5=CC=C(C=C5)Cl)C(=C(S4)C(=O)C6=CC=CC=C6)N

Origin of Product

United States

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